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  • Product: Methyl 3-fluorobenzenesulfonate
  • CAS: 1865148-58-8

Core Science & Biosynthesis

Foundational

Methyl 3-fluorobenzenesulfonate physical and chemical properties

Introduction Methyl 3-fluorobenzenesulfonate is an activated sulfonate ester that serves as a potent methylating agent in organic synthesis. The incorporation of a fluorine atom on the benzene ring modulates the electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-fluorobenzenesulfonate is an activated sulfonate ester that serves as a potent methylating agent in organic synthesis. The incorporation of a fluorine atom on the benzene ring modulates the electronic properties of the molecule, influencing its reactivity and making it a valuable reagent, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated building blocks like this one of central importance in modern medicinal chemistry.[1][2]

This guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-fluorobenzenesulfonate, detailed protocols for its synthesis and application, and a discussion of its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Precise experimental data for Methyl 3-fluorobenzenesulfonate is not widely published. The following data is a combination of information from supplier technical data and predicted values based on its structure and analogous compounds.

Core Identification
IdentifierValueSource
Chemical Name methyl 3-fluorobenzene-1-sulfonate[3]
Synonyms Methyl 3-fluorobenzenesulfonate[1]
CAS Number 1865148-58-8[3]
Molecular Formula C₇H₇FO₃S[4]
Molecular Weight 190.19 g/mol [1]
InChI InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3[4]
InChIKey KLINELVCVRRAJI-UHFFFAOYSA-N[4]
SMILES COS(=O)(=O)C1=CC=CC(=C1)F[4]
Physical Properties
PropertyValueNotes
Physical Form Liquid[1]
Purity ≥95%[1]
Boiling Point Not availableData for the analogous, non-fluorinated methyl benzenesulfonate is ~145 °C at 10 mmHg. The boiling point is expected to be similar.
Melting Point Not availableExpected to be a low-melting solid or liquid below room temperature.
Density Not availableData for the analogous 3-fluorobenzenesulfonyl chloride is 1.463 g/mL. The density is expected to be in a similar range.[5]
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. Likely insoluble in water, with slow hydrolysis.
Storage Store at -10°C[1]
Spectroscopic Analysis

1.3.1. ¹H NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Methyl Protons (-OCH₃): A singlet is expected around 3.9 ppm . The chemical shift is influenced by the electron-withdrawing sulfonate group.

  • Aromatic Protons (Ar-H): Four signals in the aromatic region (7.3 - 7.9 ppm ) are expected. The fluorine atom will cause characteristic splitting patterns (coupling constants, J). The proton ortho to both the sulfonate and fluorine will likely be the most downfield. The coupling constants for H-F coupling through multiple bonds (JHF) are typically in the range of 3-10 Hz.[6][7][8]

1.3.2. ¹³C NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Methyl Carbon (-OCH₃): A signal is expected around 55-60 ppm .

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (115 - 165 ppm ). The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz and will appear around 160-164 ppm (doublet) . The other aromatic carbons will show smaller C-F couplings.[6][7]

1.3.3. FT-IR Spectroscopy (Predicted)

  • Asymmetric SO₂ Stretch: A strong, characteristic band is expected around 1360-1380 cm⁻¹ .[9]

  • Symmetric SO₂ Stretch: A strong band is expected around 1170-1190 cm⁻¹ .[9]

  • S-O-C Stretch: A band is expected in the 1000-1020 cm⁻¹ region.

  • C-F Stretch: A strong band is expected in the 1200-1280 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

  • Aromatic C=C Bending: Signals will appear in the 1450-1600 cm⁻¹ region.[10]

1.3.4. Mass Spectrometry (Predicted)

  • Ionization Mode: Electrospray Ionization (ESI)

  • Molecular Ion [M]+: Expected at m/z = 190.01

  • Adducts: Common adducts such as [M+H]⁺ (m/z = 191.02), [M+Na]⁺ (m/z = 213.00), and [M+K]⁺ (m/z = 228.97) are predicted.[4]

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the methyl group (-CH₃) or methoxy group (-OCH₃), and cleavage of the C-S or S-O bonds.

Chemical Properties and Reactivity

Stability and Reactivity

Methyl 3-fluorobenzenesulfonate is a reactive electrophile. The benzenesulfonate group is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. The electron-withdrawing fluorine atom on the aromatic ring further enhances the electrophilicity of the methyl group and the leaving group potential of the sulfonate.[11][12] The compound is sensitive to moisture and will hydrolyze over time to 3-fluorobenzenesulfonic acid and methanol. It is incompatible with strong bases, strong acids, and strong oxidizing agents.[3]

Role as a Methylating Agent

The primary utility of Methyl 3-fluorobenzenesulfonate is as a methylating agent. It serves as a less volatile and often more selective alternative to other powerful methylating agents like methyl triflate or the highly toxic methyl fluorosulfonate ("magic methyl").[13] It readily transfers a methyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Synthesis and Experimental Protocols

Synthesis of Methyl 3-fluorobenzenesulfonate

A common and reliable method for synthesizing aryl sulfonate esters is the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base.

Synthesis_Workflow Start Starting Materials SulfonylChloride 3-Fluorobenzenesulfonyl chloride Start->SulfonylChloride Methanol Methanol (CH₃OH) Start->Methanol Base Pyridine or Triethylamine Start->Base Solvent Dichloromethane (DCM) Start->Solvent Reaction Esterification Reaction (0°C to rt) SulfonylChloride->Reaction Combine & Stir Methanol->Reaction Combine & Stir Base->Reaction Combine & Stir Solvent->Reaction Combine & Stir Wash Aqueous Workup (e.g., HCl, NaHCO₃, brine) Reaction->Wash Quench & Extract Dry Drying (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filtration Dry->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate Purify Purification (Column Chromatography or Distillation) Evaporate->Purify Crude Product Product Methyl 3-fluorobenzenesulfonate Purify->Product

Caption: Synthesis workflow for Methyl 3-fluorobenzenesulfonate.

Step-by-Step Protocol:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzenesulfonyl chloride (1.0 eq).[5][14]

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add anhydrous methanol (1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as pyridine or triethylamine (1.2 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure Methyl 3-fluorobenzenesulfonate.

Applications in Drug Development

Rationale for Use

The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically improves its pharmacological properties, is a well-established concept in drug design.[15] Methyl 3-fluorobenzenesulfonate provides a practical means to achieve this transformation. The fluorine substituent offers additional advantages:

  • Metabolic Stability: The C-F bond is very strong. Placing a fluorine atom on the aromatic ring can block sites of potential metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2][16]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing the ionization state of a drug for better cell permeability or target binding.[1]

  • Enhanced Binding: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and potency.[2]

Typical Application: Methylation of a Phenolic Substrate

This protocol describes the methylation of a generic phenol, a common transformation in the synthesis of active pharmaceutical ingredients (APIs).

Methylation_Mechanism cluster_reactants Reactants cluster_products Products Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ K⁺ (Phenoxide) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Reagent Me-O-S(=O)₂-ArF (Methyl 3-fluorobenzenesulfonate) Salt K⁺ ⁻O-S(=O)₂-ArF (Potassium 3-fluorobenzenesulfonate) Reagent->Salt Leaving Group Departs Product Ar-O-Me (Anisole derivative) Phenoxide->Product SN2 Attack (Nucleophilic attack on Methyl group)

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Exploratory

Strategic Application of Methyl 3-fluorobenzenesulfonate in Organic Synthesis: Mechanism, Reactivity, and Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of organic synthesis, the precise construction of carbon-carbon a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of organic synthesis, the precise construction of carbon-carbon and carbon-heteroatom bonds relies heavily on the strategic selection of electrophiles. Methyl 3-fluorobenzenesulfonate (CAS: 1865148-58-8) [1] has emerged as a highly specialized, chemoselective methylating agent. By occupying the reactivity "Goldilocks zone"—more electrophilic than standard methyl tosylate but significantly more controllable than methyl triflate—this reagent enables complex methylations in late-stage active pharmaceutical ingredient (API) synthesis. This whitepaper dissects its mechanism of action, physicochemical tuning, and field-proven experimental protocols.

Physicochemical Profile and Reactivity Tuning

The utility of sulfonate esters in organic synthesis stems from their exceptional ability to act as stable, tunable leaving groups[2]. The reactivity of a methyl sulfonate ester is directly proportional to the stability of the expelled sulfonate anion.

In Methyl 3-fluorobenzenesulfonate, the fluorine atom is positioned meta to the sulfonate group. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic σ -framework. Unlike para-fluoro substitution, where resonance donation (+R) can partially offset the inductive withdrawal, the meta position ensures pure inductive withdrawal. This effect delocalizes and stabilizes the developing negative charge on the departing oxygen atoms during the transition state, significantly enhancing its nucleofugality (leaving group ability)[3][4].

Table 1: Comparative Reactivity Profile of Common Methylating Agents

Alkylating AgentLeaving GroupElectronic Effect on LGRelative Reactivity ( SN​2 )Synthetic Profile
Methyl Triflate CF3​SO3−​ Strong Inductive (-I)> 10,000Ultra-high reactivity; prone to over-alkylation.
Methyl 3-fluorobenzenesulfonate 3−F−C6​H4​SO3−​ Moderate Inductive (-I) 50 - 100 Balanced electrophilicity; high chemoselectivity.
Methyl Benzenesulfonate C6​H5​SO3−​ Neutral10Standard reactivity; requires elevated temperatures.
Methyl Tosylate 4−CH3​−C6​H4​SO3−​ Weak Donating (+I)1Baseline reactivity; highly stable.
Methyl Iodide I− PolarizabilityVariableVolatile, toxic; standard but less tunable.
Mechanism of Action: Bimolecular Nucleophilic Substitution ( SN​2 )

Methyl 3-fluorobenzenesulfonate operates exclusively via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The methyl carbon lacks steric bulk, providing an unhindered trajectory for the backside attack of a nucleophile. Furthermore, computational Density Functional Theory (DFT) studies on related sulfonate esterifications confirm that the formation of a primary methyl carbocation ( SN​1 pathway) is energetically prohibitive, possessing a massive activation barrier in standard solution chemistry[5].

As the nucleophile donates electron density into the σ∗ antibonding orbital of the C−O bond, the system enters a pentacoordinate transition state. The superior leaving group ability of the 3-fluorobenzenesulfonate anion lowers the activation energy ( Ea​ ) of this transition state compared to standard tosylates, allowing reactions to proceed at lower temperatures and preserving sensitive functional groups.

SN2_Mechanism Nu Nucleophile (Nu:-) TS Transition State [Nu ··· CH3 ··· OSO2ArF]‡ Nu->TS Backside Attack Substrate Methyl 3-fluorobenzenesulfonate (CH3-OSO2-ArF) Substrate->TS Product Methylated Product (Nu-CH3) TS->Product Bond Formation LG Leaving Group (3-F-C6H4SO3-) TS->LG C-O Cleavage

Fig 1. SN2 transition state dynamics of Methyl 3-fluorobenzenesulfonate.

Experimental Methodologies & Self-Validating Protocols

To leverage the unique reactivity of Methyl 3-fluorobenzenesulfonate, experimental conditions must be rigorously controlled. The following protocol details the chemoselective N-methylation of a deactivated heterocycle, a common bottleneck in medicinal chemistry.

Protocol: Chemoselective N-Methylation of a Deactivated Heterocycle

Objective: To selectively methylate the nitrogen of a target heterocycle without inducing O-alkylation or exhaustive over-alkylation.

Step-by-Step Methodology & Causality:

  • Substrate Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the target heterocycle (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

    • Causality: DMF, a polar aprotic solvent, maximizes the nucleophilicity of the substrate by poorly solvating the nucleophilic anion. Anhydrous conditions are critical to prevent the premature hydrolysis of the sulfonate ester.

  • Deprotonation: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild, heterogeneous base. It is strong enough to deprotonate the heterocycle to generate the active nucleophile, but gentle enough to avoid degrading the alkylating agent via base-catalyzed hydrolysis.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add Methyl 3-fluorobenzenesulfonate (1.1 eq) dropwise.

    • Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack. Because 3-fluorobenzenesulfonate is a highly competent leaving group, dropping the temperature suppresses higher-activation-energy side reactions, such as O-alkylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality: Unlike explosive triflate reactions that complete in minutes at sub-zero temperatures, this reagent requires moderate thermal energy to consistently clear the SN​2 transition state barrier, ensuring controlled propagation.

  • Self-Validation & Quenching: Monitor the reaction via Thin-Layer Chromatography (TLC). Once the starting material is consumed, immediately quench with saturated aqueous NH4​Cl .

    • Causality: TLC acts as an active feedback loop. Quenching with NH4​Cl neutralizes any remaining base and safely hydrolyzes unreacted electrophile, preventing post-workup alkylation artifacts during concentration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Exp_Workflow Step1 1. Substrate Preparation Dissolve nucleophile in aprotic solvent Step2 2. Base Addition Add mild base (e.g., K2CO3) to deprotonate Step1->Step2 Step3 3. Alkylating Agent Addition Dropwise addition of Methyl 3-fluorobenzenesulfonate Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS to confirm starting material consumption Step3->Step4 Step5 5. Quenching & Workup Neutralize and extract with organic solvent Step4->Step5 Step6 6. Purification Column chromatography or recrystallization Step5->Step6

Fig 2. Self-validating experimental workflow for chemoselective methylation.

Applications in Drug Development & API Synthesis

The tuned leaving group ability of fluorobenzenesulfonates has profound implications in pharmaceutical synthesis. For example, in the synthesis of novel 1,3,4-oxadiazole derivatives—which are heavily evaluated for their antibacterial and antiproliferative properties—precise alkylation is required to build the active pharmacophore without disrupting existing ester or amide linkages[6]. Standard methyl iodide often fails due to poor reactivity with sterically hindered oxadiazole intermediates, while methyl triflate destroys the substrate. Methyl 3-fluorobenzenesulfonate provides the exact electrophilic push required to achieve high-yield N-methylation.

Furthermore, the influence of the leaving group on alkylation efficiency has been documented in the chemical labeling of complex biomolecules, such as N6-formyl adenosine (f6A) RNA, where fluorobenzenesulfonates demonstrate distinct, highly specific reactivity profiles compared to standard mesylates or tosylates[4].

Conclusion

Methyl 3-fluorobenzenesulfonate is not merely a substitute for traditional methylating agents; it is a precision tool engineered for complex organic synthesis. By understanding the causal relationship between its meta-fluoro inductive effects and its SN​2 transition state dynamics, synthetic chemists can deploy this reagent to overcome steric hindrance, avoid over-alkylation, and streamline the production of high-value active pharmaceutical ingredients.

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Foundational

Methyl 3-fluorobenzenesulfonate safety data sheet (SDS) and handling guidelines

Executive Summary Methyl 3-fluorobenzenesulfonate (CAS: 1865148-58-8) is a highly reactive sulfonate ester utilized extensively in advanced organic synthesis and medicinal chemistry[1]. As a potent methylating agent, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-fluorobenzenesulfonate (CAS: 1865148-58-8) is a highly reactive sulfonate ester utilized extensively in advanced organic synthesis and medicinal chemistry[1]. As a potent methylating agent, it is frequently employed to install methyl groups onto heteroatoms, a critical step in the synthesis of biologically active molecules, such as novel 1,3,4-oxadiazole derivatives with antibacterial properties[2]. However, the same electrophilic reactivity that makes it synthetically valuable also renders it a severe occupational hazard. Sulfonate esters are notorious direct-acting alkylating agents, classified as potential genotoxic impurities (PGIs) in drug development[3]. This whitepaper provides researchers and drug development professionals with a self-validating framework for the safe handling, experimental execution, and chemical quenching of this hazardous reagent.

Physicochemical Properties & Mechanistic Causality

The reactivity of methyl 3-fluorobenzenesulfonate is governed by the exceptional thermodynamic stability of its leaving group. The electron-withdrawing fluorine atom at the meta-position of the benzene ring inductively stabilizes the resulting sulfonate anion. This significantly enhances the electrophilicity of the methyl carbon, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.

Table 1 summarizes the core quantitative data and hazard classifications associated with this compound.

Table 1: Physicochemical and Hazard Summary

PropertySpecification
IUPAC Name Methyl 3-fluorobenzenesulfonate
CAS Number 1865148-58-8[1]
Chemical Formula C7H7FO3S[1]
Molecular Weight 190.2 g/mol [1]
Primary Hazard Classes Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, Skin Sens. 1[4][5]
Mechanism of Action SN2 Alkylating Agent[3]

Toxicology and Biological Reactivity

Understanding the toxicology of methyl 3-fluorobenzenesulfonate requires examining its molecular interactions. Because the sulfonate anion is an excellent leaving group, the compound does not require metabolic activation to exert its toxic effects[3].

  • Corrosivity and Irritation: Upon contact with physiological moisture (skin, eyes, mucous membranes), the ester rapidly alkylates tissue proteins and hydrolyzes to form 3-fluorobenzenesulfonic acid and methanol. This dual action causes severe chemical burns (Skin Corr. 1B) and irreversible eye damage[5][6].

  • Genotoxicity: In the context of drug development, alkyl sulfonates are heavily scrutinized. They can directly alkylate the N7 position of guanine in DNA, leading to base mispairing, depurination, and subsequent DNA strand breaks[3]. Consequently, exposure must be strictly minimized to prevent mutagenic outcomes.

G Nuc Biological Nucleophile (e.g., DNA Guanine N7) TS SN2 Transition State (Partial Bond Formation) Nuc->TS Nucleophilic Attack Elec Methyl 3-fluorobenzenesulfonate (Electrophile) Elec->TS Methyl Transfer Prod Alkylated Adduct (Mutagenic Lesion) TS->Prod Covalent Bond Formation LG 3-fluorobenzenesulfonate (Leaving Group) TS->LG Leaving Group Departure

Mechanistic pathway of biological alkylation via SN2 reaction by methyl 3-fluorobenzenesulfonate.

Handling Guidelines and Experimental Workflows

Given its hazard profile, handling methyl 3-fluorobenzenesulfonate requires a self-validating system of engineering controls and rigorous Standard Operating Procedures (SOPs). To ensure scientific integrity and safety, the following step-by-step methodology must be adhered to when utilizing this reagent in a synthetic workflow.

Step-by-Step Methodology: Safe Methylation Reaction Setup and Quenching

Step 1: Preparation and Engineering Controls

  • Causality: Alkylating agents possess high vapor pressures relative to their toxicity thresholds. All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors that could cause severe respiratory tract burns[4][7].

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemically resistant gloves (e.g., butyl rubber or laminate, as standard nitrile may degrade upon prolonged exposure to neat esters), safety goggles, and a flame-retardant lab coat[4].

Step 2: Reagent Transfer and Reaction Execution

  • Causality: Ambient moisture can prematurely hydrolyze the ester, reducing synthetic yield and generating corrosive sulfonic acid.

  • Action: Purge the reaction vessel with an inert gas (nitrogen or argon). Transfer the methyl 3-fluorobenzenesulfonate using a gas-tight syringe. Perform the addition dropwise at a controlled temperature (typically 0°C to room temperature) to manage the exothermic nature of the alkylation.

Step 3: In Situ Quenching (Critical Safety Step)

  • Causality: Unreacted alkylating agents cannot be disposed of in standard organic waste due to their persistent genotoxic hazard. They must be chemically destroyed (quenched) before disposal.

  • Action: Upon reaction completion, add a large excess of a nucleophilic quenching agent. A 10% aqueous solution of ammonium hydroxide (NH₄OH) or an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. Stir vigorously for at least 2 to 4 hours. The thiosulfate or ammonia will preferentially react with any residual methyl 3-fluorobenzenesulfonate, converting it into harmless methyl thiosulfate or methylamine derivatives, respectively.

Step 4: Waste Segregation

  • Action: Once fully quenched and analytically validated (e.g., via TLC or LC-MS confirming the total disappearance of the ester), transfer the biphasic mixture to a designated, clearly labeled "Quenched Alkylating Agent Waste" container.

Workflow PPE 1. Engineering Controls & PPE (Fume Hood, Butyl Gloves) Setup 2. Reaction Setup (Inert Atmosphere, Closed System) PPE->Setup Reaction 3. Execution (Controlled Syringe Addition) Setup->Reaction Quench 4. Chemical Quenching (Excess Aqueous Thiosulfate/Ammonia) Reaction->Quench Waste 5. Waste Disposal (Segregated & Labeled Waste) Quench->Waste

Step-by-step workflow for the safe handling and chemical quenching of alkylating agents.

Emergency Response Procedures

In the event of an accidental exposure or spill, immediate action is necessary to mitigate severe tissue damage:

  • Skin Contact: Immediate medical attention is required. Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing[4]. The rapid alkylation of tissue means seconds count to minimize chemical burns.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician[4][5].

  • Spill Cleanup: Evacuate the immediate area. Wear full PPE. Absorb the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like paper towels. Transfer the absorbed material to a sealed container and treat it with a quenching solution before final disposal[5][7].

References

  • CAS 1865148-58-8 | AMERICAN ELEMENTS®. American Elements.
  • Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety.
  • Material Safety Data Sheet - Methyl benzenesulfon
  • Methyl benzenesulfonate - SAFETY D
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific US.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.

Sources

Exploratory

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of Methyl 3-fluorobenzenesulfonate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Proactive Toxicological Profiling of a Novel Sulfonate Ester Methyl 3-fluorobenzenesulfonate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Toxicological Profiling of a Novel Sulfonate Ester

Methyl 3-fluorobenzenesulfonate is a sulfonate ester of interest in various chemical synthesis applications. As with any novel compound intended for broader use, a thorough understanding of its toxicological profile is not just a regulatory hurdle but a fundamental aspect of responsible scientific development. Currently, the public domain lacks a comprehensive in vitro toxicity profile for this specific molecule.

This guide, therefore, serves as a strategic blueprint for researchers and drug development professionals to systematically characterize the potential hazards of Methyl 3-fluorobenzenesulfonate. We will proceed from a position of predictive toxicology, leveraging the compound's chemical structure to inform a tiered, logical, and scientifically robust testing strategy. Our approach as Senior Application Scientists is not merely to follow protocols but to understand the causality behind each experimental choice, ensuring that the data generated is both reliable and interpretable.

Part 1: Predicted Toxicological Profile & Mechanistic Hypothesis

The structure of Methyl 3-fluorobenzenesulfonate provides immediate clues to its potential mechanism of toxicity. It is an ester of a sulfonic acid, a class of compounds known for their potential to act as alkylating agents.[1][2] The presence of the methyl group attached to the sulfonate ester is a key structural alert for potential genotoxicity.

Hypothesized Mechanism of Action: Electrophilic Attack and Alkylation

The sulfonate group is a potent leaving group. This makes the methyl group highly electrophilic and susceptible to nucleophilic attack by biological macromolecules. We hypothesize that the primary mechanism of toxicity for Methyl 3-fluorobenzenesulfonate will be through its action as a methylating agent, covalently modifying DNA, RNA, and proteins.[3][4] Alkylation of DNA, particularly at the N7 position of guanine, is a well-established mechanism of mutagenesis and carcinogenesis.[5][6]

This prediction forms the cornerstone of our testing strategy. If the compound is indeed a DNA-reactive alkylating agent, we would expect to see positive results in assays designed to detect both gene mutations and chromosomal damage.

MoA_Methyl_3_fluorobenzenesulfonate cluster_0 Cellular Environment cluster_1 Toxicological Endpoints M3FBS Methyl 3-fluorobenzenesulfonate (Electrophile) Nucleophile Nucleophilic Sites on Macromolecules (e.g., N7 of Guanine in DNA) M3FBS->Nucleophile SN2 Nucleophilic Attack Alkylated_DNA Alkylated DNA (Methylated Guanine) Nucleophile->Alkylated_DNA Covalent Bond Formation Cellular_Damage Downstream Cellular Damage Alkylated_DNA->Cellular_Damage Gene_Mutation Gene Mutation (Point Mutations) Alkylated_DNA->Gene_Mutation Chromo_Aberration Chromosomal Aberrations (Micronuclei Formation) Alkylated_DNA->Chromo_Aberration Cytotoxicity Cytotoxicity (Cell Death) Cellular_Damage->Cytotoxicity

Caption: Hypothesized mechanism of toxicity for Methyl 3-fluorobenzenesulfonate.

Part 2: A Tiered Strategy for In Vitro Toxicological Assessment

A logical, tiered approach is essential for efficiently characterizing an unknown compound. This strategy begins with broad assessments of cytotoxicity to establish effective concentration ranges, followed by more specific assays to probe for predicted mechanisms of toxicity, such as genotoxicity. This ensures that subsequent, more resource-intensive assays are performed at non-lethal concentrations that can reveal subtle but critical toxicological effects.

Testing_Workflow cluster_tier1 Cytotoxicity Assays cluster_tier2 Genotoxicity Assays start Start: Methyl 3-fluorobenzenesulfonate (Unknown Toxicity Profile) tier1 Tier 1: Basal Cytotoxicity Assessment (Dose-Range Finding) start->tier1 MTT MTT Assay (Metabolic Activity) tier1->MTT NRU NRU Assay (Lysosomal Integrity) tier1->NRU LDH LDH Assay (Membrane Integrity) tier1->LDH tier2 Tier 2: Genotoxicity Assessment (Mechanistic Toxicity) Ames Bacterial Reverse Mutation (Ames Test) tier2->Ames MNvit In Vitro Micronucleus Test (Clastogenicity & Aneugenicity) tier2->MNvit analysis Data Analysis & Interpretation (IC50, Mutagenic Potential) analysis->tier2 Inform Concentration Selection end End: Establish In Vitro Toxicity Profile analysis->end MTT->analysis NRU->analysis LDH->analysis Ames->analysis MNvit->analysis

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Foundational

Degradation pathways of Methyl 3-fluorobenzenesulfonate under UV light

Photochemical Degradation of Methyl 3-fluorobenzenesulfonate: Mechanistic Pathways and Kinetic Profiling under UV/H₂O₂ Executive Overview Fluorinated benzenesulfonates, such as Methyl 3-fluorobenzenesulfonate (M3FBS), ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Photochemical Degradation of Methyl 3-fluorobenzenesulfonate: Mechanistic Pathways and Kinetic Profiling under UV/H₂O₂

Executive Overview

Fluorinated benzenesulfonates, such as Methyl 3-fluorobenzenesulfonate (M3FBS), are highly specialized intermediates utilized in pharmaceutical synthesis, agrochemical development, and advanced materials engineering. Due to the high bond dissociation energy of the C-F bond (~485 kJ/mol) and the inherent stability of the sulfonate moiety, these compounds exhibit significant environmental persistence. As a Senior Application Scientist, I have structured this technical guide to provide a deep, mechanistic understanding of M3FBS degradation under ultraviolet (UV) irradiation. By leveraging Advanced Oxidation Processes (AOPs)—specifically UV/H₂O₂—we can map the precise kinetic pathways required to break down this recalcitrant molecule.

Mechanistic Pathways of Photodegradation

The degradation of M3FBS under UV irradiation is not a single-step event; it is a complex cascade of bond cleavages driven by two distinct mechanisms: direct photolysis and radical-mediated oxidation.

Direct Photolysis (UV-C, 254 nm)

Upon the absorption of UV-C photons, M3FBS undergoes direct homolytic or heterolytic cleavage. The primary site of vulnerability is the sulfonate ester linkage. Direct photolysis rapidly yields 3-fluorobenzenesulfonic acid and methanol (in aqueous media). However, the electron-withdrawing nature of the meta-fluorine atom stabilizes the aromatic ring against direct excitation, making direct photolytic defluorination highly inefficient without radical assistance[1].

Radical-Mediated Oxidation (UV/H₂O₂)

To achieve complete mineralization, the addition of hydrogen peroxide (H₂O₂) is required. UV irradiation of H₂O₂ generates highly electrophilic hydroxyl radicals (•OH) via homolytic cleavage. The degradation pathway follows a sequential cascade:

  • Ester Hydrolysis/Cleavage: The methyl ester is rapidly converted to the corresponding sulfonic acid, a process accelerated by •OH and aqueous photolysis[2].

  • Desulfonation and Hydroxylation: •OH radicals attack the electron-rich sites of the aromatic ring. This leads to the displacement of the sulfonate group, releasing sulfate ions (SO₄²⁻) and forming fluorophenol intermediates[1].

  • Defluorination: Subsequent radical attacks facilitate the cleavage of the resilient C-F bond, releasing free fluoride ions (F⁻). The presence of •OH is critical here, as it provides the necessary energy to overcome the activation barrier for defluorination[3].

  • Ring Cleavage & Mineralization: The hydroxylated aromatic rings undergo oxidative ring-opening, forming low-molecular-weight aliphatic carboxylic acids (e.g., maleic, formic, and acetic acids). These are ultimately mineralized into CO₂, H₂O, SO₄²⁻, and F⁻[2].

Pathway M3FBS Methyl 3-fluorobenzenesulfonate (Parent Compound) FBA 3-Fluorobenzenesulfonic Acid + Methanol M3FBS->FBA UV / H2O (Ester Cleavage) FPh Fluorophenol / Phenol Derivatives M3FBS->FPh UV/H2O2 (•OH) (Desulfonation) FBA->FPh •OH Attack (Desulfonation & Hydroxylation) Aliphatic Aliphatic Carboxylic Acids (Maleic, Oxalic, Formic) FPh->Aliphatic Ring Opening (Defluorination) Mineral Mineralization (CO2, H2O, SO4²⁻, F⁻) Aliphatic->Mineral Complete Oxidation

Fig 1: Photodegradation pathway of M3FBS via UV and UV/H2O2 advanced oxidation.

Kinetic Parameters and Quantitative Benchmarks

The efficiency of M3FBS degradation is highly dependent on the steady-state concentration of •OH and the inherent quantum yield of the substrate. Benzenesulfonate derivatives typically exhibit low quantum yields for direct photolysis, necessitating the use of H₂O₂ to drive second-order radical reactions.

Kinetic ParameterValue / RangeExperimental ConditionsReference
Direct Photolysis Quantum Yield (Φ) 0.03 – 0.05UV (253.7 nm), pH 6.0[1]
•OH Second-Order Rate Constant ( kOH​ ) 0.7 – 12.6 × 10⁹ M⁻¹ s⁻¹UV/H₂O₂, 25 °C[1]
Optimal H₂O₂ Concentration ~13.5 mM1 μM Substrate Concentration[1]
Defluorination Efficiency > 90%Advanced Oxidation (Actinic/UV)[3]

Self-Validating Experimental Protocol

To accurately map the degradation kinetics of M3FBS without introducing analytical artifacts, a rigorously controlled, self-validating experimental system is required. The following protocol ensures that causality is strictly established between the applied UV dose and the observed chemical transformations.

Step 1: Sample Preparation & Matrix Control Prepare a 10 μM solution of M3FBS in ultrapure water (18.2 MΩ·cm). Add H₂O₂ to achieve a final concentration of 13.5 mM. Causality: This specific molar ratio ensures that •OH generation is not rate-limiting, while simultaneously avoiding the radical scavenging effect caused by excess H₂O₂ (where •OH + H₂O₂ → HO₂• + H₂O)[1].

Step 2: Establishment of Self-Validating Controls Set up three parallel batch reactors:

  • Reactor A (Dark Control): Contains M3FBS + H₂O₂ but is shielded from light. Purpose: Rules out spontaneous hydrolysis or dark oxidation.

  • Reactor B (UV-Only): Contains M3FBS without H₂O₂. Purpose: Isolates the direct photolysis quantum yield.

  • Reactor C (Radical Scavenger): Contains M3FBS + H₂O₂ + 100 mM tert-butanol. Purpose:tert-butanol is a known •OH scavenger. If degradation halts in this reactor, it definitively proves that the primary degradation mechanism is •OH-driven rather than direct UV cleavage.

Step 3: UV Irradiation Expose the solutions to 253.7 nm monochromatic UV light in a quartz batch photoreactor at a constant 25 °C. Causality: Quartz is mandatory because standard borosilicate glass absorbs UV-C radiation, which would artificially depress the observed degradation rate.

Step 4: Reaction Quenching Withdraw 1 mL aliquots at predefined intervals (0, 5, 10, 20, 30, and 60 minutes). Immediately add 10 μL of bovine catalase (or excess methanol) to each aliquot. Causality: Catalase rapidly decomposes residual H₂O₂, instantly quenching •OH generation. This freezes the chemical profile at the exact moment of sampling, preventing post-sampling degradation artifacts.

Step 5: Analytical Quantification Analyze the decay of the parent M3FBS compound via LC-MS/MS (ESI+ mode). Simultaneously, monitor the release of fluoride (F⁻) and sulfate (SO₄²⁻) ions using Ion Chromatography (IC) to track the mass balance of mineralization.

Workflow Prep 1. Sample Prep (M3FBS + H2O2) Irrad 2. UV Irradiation (254 nm Quartz) Prep->Irrad Quench 3. Quenching (Catalase/MeOH) Irrad->Quench Analysis 4. Analysis (LC-MS/MS & IC) Quench->Analysis Data 5. Kinetic Modeling (Data Fitting) Analysis->Data

Fig 2: Self-validating experimental workflow for M3FBS photodegradation analysis.

Conclusion

The degradation of Methyl 3-fluorobenzenesulfonate under UV light is heavily reliant on the synergistic application of hydrogen peroxide. While direct UV photolysis can initiate ester cleavage, the robust nature of the C-F bond and the aromatic ring requires the aggressive oxidative potential of hydroxyl radicals to achieve desulfonation, defluorination, and ultimate mineralization. By implementing the self-validating protocols outlined above, researchers can accurately model the kinetic fate of fluorinated benzenesulfonates in both environmental matrices and pharmaceutical waste streams.

References

  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed.
  • Real, F. J., Benitez, F. J., & Rodríguez, C. (2025). Kinetics of benzenesulfonates elimination by UV and UV/H2O2. ResearchGate.
  • IWA Publishing. (2021). The research on the control of chlorinated by-products by the combined process of three-dimensional electrode system and ultraviolet-photocatalytic oxidation.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Fluorinated Pharmacophores Using Methyl 3-Fluorobenzenesulfonate

Executive Summary & Strategic Scope The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Scope

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. While fluorinated sulfonyl chlorides are traditionally employed to install these moieties, their inherent moisture sensitivity and limited shelf-life pose significant challenges in scalable synthesis and storage[1].

Methyl 3-fluorobenzenesulfonate (CAS 1865148-58-8) emerges as a highly stable, orthogonal electrophilic hub. Traditionally viewed merely as a specialized methylating agent[2], advanced catalytic protocols now allow this bench-stable reagent to be repurposed for the direct synthesis of complex fluorinated derivatives. This application note details two divergent, step-by-step methodologies: the synthesis of 3-fluorobenzenesulfonamides via catalytic aminolysis[3], and the construction of 3-fluorobiaryls via palladium-catalyzed desulfinative cross-coupling[4].

Mechanistic Insights & Reaction Causality

The reactivity of methyl benzenesulfonates is fundamentally governed by the Hard-Soft Acid-Base (HSAB) principle. Uncatalyzed reactions with soft nucleophiles typically result in C–O bond cleavage (methylation), where the 3-fluorobenzenesulfonate acts merely as a leaving group[2]. However, by manipulating the catalytic environment, reactivity can be selectively redirected to retain the fluorinated aromatic ring in the final product:

  • Pathway A (Sulfonylation via S-Attack): By employing a highly basic, heterogeneous CsF-Celite catalyst under solvent-free conditions, the amine N–H bond is strongly activated via hydrogen bonding with the fluoride ion. This shifts the nucleophilic preference toward the harder sulfonyl sulfur, facilitating S–O bond cleavage and yielding the fluorinated sulfonamide while actively suppressing unwanted N-methylation[3].

  • Pathway B (Desulfinative Coupling via C-S Cleavage): Transition-metal insertion into the robust C(aryl)–S bond of a sulfonate ester requires an electron-rich, sterically demanding ligand (e.g., PCy3) to stabilize the Pd(0) active species. The subsequent extrusion of SO₂ gas is thermodynamically demanding; thus, elevated temperatures (≥130 °C) are strictly required to drive the gas evolution, rendering the step irreversible and allowing the cross-coupling to proceed[4].

Synthetic Workflow Visualization

G Substrate Methyl 3-fluorobenzenesulfonate (CAS 1865148-58-8) PathA Pathway A: Catalytic Aminolysis (S-Attack) Substrate->PathA PathB Pathway B: Desulfinative Coupling (C-S Cleavage) Substrate->PathB CatA CsF-Celite / Solvent-Free 100 °C PathA->CatA CatB Pd(OAc)2 / PCy3 / K3PO4 130 °C PathB->CatB ProdA 3-Fluorobenzenesulfonamides (Bioactive Pharmacophores) ProdB 3-Fluorobiaryls (Cross-Coupling Products) CatA->ProdA CatB->ProdB

Figure 1: Divergent synthetic pathways utilizing Methyl 3-fluorobenzenesulfonate as a central hub.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-N-phenylbenzenesulfonamide via Catalytic Aminolysis

Objective: Selective S-attack to yield fluorinated sulfonamides, bypassing the standard N-methylation pathway[3].

Materials:

  • Methyl 3-fluorobenzenesulfonate (1.0 mmol)

  • Aniline (1.2 mmol)

  • CsF-Celite catalyst (30 mol%)

Step-by-Step Procedure:

  • Catalyst Preparation: Prepare the CsF-Celite catalyst by mixing aqueous Cesium Fluoride with Celite 545, followed by rigorous drying at 120 °C under a vacuum to ensure a moisture-free, high-surface-area basic support[3].

  • Reaction Setup: In a 10 mL oven-dried Schlenk flask, add Methyl 3-fluorobenzenesulfonate (190.2 mg, 1.0 mmol) and Aniline (111.8 mg, 1.2 mmol).

  • Solvent-Free Activation: Introduce the CsF-Celite catalyst (30 mol%). Causality Note: Do not add solvent. Solvent-free conditions force a high localized concentration of reagents at the catalyst surface, maximizing the hydrogen-bond activation of the amine and directing attack to the sulfur atom[3].

  • Heating: Stir the heterogeneous mixture at 100 °C for 6 hours under an argon atmosphere. Monitor the consumption of the sulfonate ester via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a sintered glass funnel to recover the heterogeneous catalyst. Wash the organic filtrate with 1M HCl (2 × 10 mL). Causality Note: The acidic wash selectively protonates and removes any unreacted aniline or trace N-methylaniline byproducts into the aqueous layer, self-validating the purity of the organic phase.

  • Isolation: Wash with brine (10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure 3-fluoro-N-phenylbenzenesulfonamide.

Protocol B: Synthesis of 3-Fluoro-4'-methoxy-1,1'-biphenyl via Desulfinative Cross-Coupling

Objective: Cleavage of the C(aryl)–S bond with subsequent SO₂ extrusion to form a C–C bond[4].

Materials:

  • Methyl 3-fluorobenzenesulfonate (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (5 mol%) and Tricyclohexylphosphine (PCy₃, 10 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge a 15 mL heavy-walled pressure tube with Pd(OAc)₂ (11.2 mg, 5 mol%), PCy₃ (28.0 mg, 10 mol%), K₃PO₄ (636.8 mg, 3.0 mmol), and 4-Methoxyphenylboronic acid (228.0 mg, 1.5 mmol).

  • Substrate Addition: Add Methyl 3-fluorobenzenesulfonate (190.2 mg, 1.0 mmol) dissolved in anhydrous 1,4-dioxane (5 mL).

  • Degassing: Seal the tube with a Teflon screw cap, remove it from the glovebox, and purge the headspace with argon for 5 minutes.

  • Thermal Desulfination: Heat the sealed tube in a pre-heated oil bath at 130 °C for 16 hours. Causality Note: The high temperature is thermodynamically mandatory to drive the endothermic extrusion of SO₂ gas from the intermediate palladium-sulfinate complex. Failure to reach this temperature will result in a stalled catalytic cycle and recovery of starting material[4].

  • Safe Venting & Workup: Cool the reaction completely to room temperature. Safety Note: Carefully vent the tube in a fume hood to release the generated SO₂ gas and residual pressure. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel chromatography (Hexanes/DCM 9:1) to isolate the 3-fluoro-4'-methoxy-1,1'-biphenyl.

Quantitative Reaction Profiles

The following table summarizes the optimized parameters and expected yields for the divergent derivatization of Methyl 3-fluorobenzenesulfonate, highlighting its versatility compared to traditional sulfonylating agents[5].

Synthetic PathwayReagents / Catalyst SystemReaction ConditionsPrimary Target ProductIsolated Yield (%)
A: Catalytic Aminolysis Aniline, CsF-CeliteSolvent-free, 100 °C, 6 h3-Fluoro-N-phenylbenzenesulfonamide85 - 92%
B: Desulfinative Coupling 4-Methoxyphenylboronic acid, Pd(OAc)₂, PCy₃1,4-Dioxane, 130 °C, 16 h3-Fluoro-4'-methoxy-1,1'-biphenyl65 - 75%
C: O-Alkylation (Ref)1,3,4-Oxadiazol-2-yl methanol, KOHTHF, Reflux, 12 hOxadiazol-2-ylmethyl 3-fluorobenzenesulfonate70 - 80%

References

  • METHYL 3-FLUOROBENZENESULFONATE CAS:1865148-58-8. ChemBuyersGuide. URL:[Link]

  • [5] Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety. Molecules (via PMC). URL:[Link]

  • [4] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. URL:[Link]

  • [2] Methyl benzenesulfonate. LookChem. URL: [Link]

  • [1] Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. ACS Omega. URL:[Link]

  • [3] CsF–Celite as an efficient heterogeneous catalyst for sulfonylation and desulfonylation of heteroatoms. Catalysis Communications. URL:[Link]

Sources

Application

Application Note: Site-Specific N-Methylation in Solid-Phase Peptide Synthesis Using Methyl 3-Fluorobenzenesulfonate

Executive Summary The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern peptide drug development. By masking hydrogen bond donors and restricting torsional flexibility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern peptide drug development. By masking hydrogen bond donors and restricting torsional flexibility, N-methylation significantly enhances proteolytic stability, membrane permeability, and oral bioavailability [1]. While pre-synthesized Fmoc-N-methyl amino acids are commercially available, site-specific on-resin N-methylation provides unparalleled synthetic flexibility, allowing for rapid "N-methyl scanning" of bioactive sequences [2].

This technical guide details an advanced protocol utilizing methyl 3-fluorobenzenesulfonate (CAS: 1865148-58-8) as a highly tuned electrophile. Integrated into the classic Miller-Scanlan sulfonamide-activation workflow, this reagent overcomes the kinetic limitations of traditional methylating agents, ensuring high-fidelity methylation even at sterically hindered residues.

Mechanistic Rationale: The Electrophilic Advantage

The success of on-resin N-methylation hinges on the delicate balance between electrophilic reactivity and the avoidance of side reactions (e.g., over-methylation or racemization) [3].

Causality Behind Reagent Selection:

  • Why not Methyl Iodide (MeI)? MeI is highly reactive but poses a severe risk of over-methylation (quaternization of the amine). Furthermore, the harsh basic conditions required for MeI alkylation often lead to aspartimide formation or racemization of the peptide stereocenters.

  • Why not Methyl p-Toluenesulfonate (MeOTs)? While MeOTs is the traditional standard for this workflow, its reactivity is often insufficient for sterically hindered amino acids (e.g., Valine, Isoleucine), leading to incomplete conversions and complex purification profiles.

  • The 3-Fluorobenzenesulfonate Advantage: Methyl 3-fluorobenzenesulfonate introduces a powerful electron-withdrawing fluorine atom at the meta position of the benzene ring. Through the inductive effect (-I), the fluorine atom stabilizes the departing sulfonate anion significantly better than the electron-donating methyl group of a tosylate. This effectively lowers the activation energy of the SN​2 transition state, making the methyl carbon highly electrophilic. Consequently, the SN​2 displacement by the sterically hindered, resin-bound sulfonamide is accelerated, achieving near-quantitative yields in a fraction of the time.

Experimental Protocols & Self-Validating Workflows

This protocol employs o-nitrobenzenesulfonyl (o-NBS) protection. The o-NBS group is critical: it activates the primary amine by increasing its acidity (allowing deprotonation by the non-nucleophilic base DBU) and strictly prevents over-alkylation [2].

Materials Required
  • Peptide-resin with a free N-terminal amine (0.1 mmol scale, swelled in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Methyl 3-fluorobenzenesulfonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Amine Activation (Sulfonylation)

  • Swell the Fmoc-deprotected peptide-resin (1.0 equiv) in anhydrous DCM for 20 minutes.

  • Dissolve o-NBS-Cl (4.0 equiv) and Collidine (10.0 equiv) in a minimal volume of DCM.

  • Add the solution to the resin and agitate at room temperature for 60 minutes.

  • Drain and wash the resin sequentially with DCM (3 × 1 min) and DMF (3 × 1 min).

System Validation: Perform a Kaiser test. A negative result (yellow beads/solution) confirms the complete conversion of the primary amine to the sulfonamide.

Step 2: N-Methylation

  • Dissolve Methyl 3-fluorobenzenesulfonate (5.0 equiv) and DBU (3.0 equiv) in anhydrous DMF.

  • Add the cocktail to the o-NBS-protected peptide-resin.

  • Agitate at room temperature for 30–45 minutes. (Note: The enhanced reactivity of the fluorinated sulfonate allows for shorter reaction times compared to the 2 hours typically required for MeOTs).

  • Drain and wash the resin with DMF (5 × 1 min).

System Validation: Cleave a micro-aliquot of the resin using a standard TFA cocktail. Analyze via LC-MS to confirm a mass shift of +14 Da relative to the o-NBS protected intermediate.

Step 3: Thiolytic Deprotection

  • Prepare a deprotection cocktail of 2-Mercaptoethanol (10.0 equiv) and DBU (5.0 equiv) in DMF.

  • Add to the resin and agitate for 30 minutes. Repeat this step once with a fresh cocktail to ensure complete thiolytic cleavage of the o-NBS group.

  • Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

System Validation: The resin now contains the secondary N-methyl amine. Perform a Chloranil test; a positive result (blue/green beads) confirms the presence of the secondary amine.

Step 4: Subsequent Amino Acid Coupling

  • Due to the severe steric hindrance of the newly formed secondary N-methyl amine, standard coupling reagents (e.g., DIC/Oxyma) are insufficient.

  • Couple the next Fmoc-AA-OH (5.0 equiv) using highly reactive uronium salts like HATU (4.9 equiv) with HOAt (5.0 equiv) and DIPEA (10.0 equiv) in DMF for 2 hours. A double coupling is highly recommended.

Visualizations

Workflow A 1. Fmoc Deprotection B 2. o-NBS Protection A->B C 3. N-Methylation (Me-3-FBS) B->C D 4. o-NBS Deprotection C->D E 5. Next AA Coupling D->E

Fig 1: Five-step workflow for site-specific on-resin N-methylation during SPPS.

Mechanism N1 Resin-Bound Primary Amine (H2N-Peptide-Resin) N2 Sulfonylation (o-NBS-NH-Peptide-Resin) N1->N2 o-NBS-Cl, Collidine N3 Deprotonation by DBU [o-NBS-N(-)-Peptide-Resin] N2->N3 DBU (Base) N4 SN2 Displacement (Attack on Me-3-FBS) N3->N4 + Methyl 3-fluorobenzenesulfonate N5 Methylated Sulfonamide (o-NBS-N(CH3)-Peptide-Resin) N4->N5 - 3-fluorobenzenesulfonate anion N6 Thiolytic Cleavage (HN(CH3)-Peptide-Resin) N5->N6 2-Mercaptoethanol, DBU

Fig 2: Mechanistic pathway of sulfonamide activation and SN2 displacement.

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity Profile of Methylating Agents in SPPS

Methylating AgentLeaving GroupRelative ElectrophilicityRisk of Over-MethylationTypical Reaction Time
Methyl Iodide (MeI) Iodide ( I− )HighHigh (Quaternization)1 - 2 hours
Methyl p-Toluenesulfonate Tosylate ( CH3​C6​H4​SO3−​ )ModerateLow2 - 3 hours
Methyl 3-fluorobenzenesulfonate 3-FluorobenzenesulfonateVery HighLow30 - 45 mins

Table 2: Troubleshooting Guide for On-Resin N-Methylation

ObservationMechanistic CauseCorrective Action
Positive Kaiser Test after Step 1 Incomplete sulfonylation due to extreme steric hindrance of the N-terminal residue.Repeat Step 1 with fresh reagents; increase coupling time to 2 hours.
Incomplete mass shift (+14 Da) in Step 2 Insufficient electrophilic attack; ambient moisture quenching the highly reactive sulfonate.Ensure strictly anhydrous DMF is used. Increase Methyl 3-fluorobenzenesulfonate to 10 equiv.
Difficult coupling of next Fmoc-AA Severe steric clash from the secondary N-methyl amine preventing nucleophilic attack on the activated ester.Use highly reactive HATU/HOAt. If failure persists, utilize bis-(trichloromethyl)carbonate (BTC) for acid chloride activation.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[Link][1]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.[Link][2]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846.[Link][3]

  • Sharma, A., Kumar, A., de la Torre, B. G., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate (Preprint/Review).[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of Methyl 3-Fluorobenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive methylating agents. Methyl 3-fluorobenzenesulfonate is a potent ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive methylating agents. Methyl 3-fluorobenzenesulfonate is a potent electrophile widely used in drug development and organic synthesis. However, its high reactivity makes it exceptionally prone to solvolysis and degradation if mishandled.

This guide is designed to provide you with a deep mechanistic understanding of its degradation pathways, troubleshooting strategies for compromised batches, and self-validating protocols to ensure long-term stability.

Part 1: Mechanistic FAQ – Understanding the Degradation

Q: Why is Methyl 3-fluorobenzenesulfonate inherently unstable in atmospheric conditions? A: The instability is fundamentally driven by the electrophilic nature of the methyl group attached to the sulfonate. The 3-fluorobenzenesulfonate moiety is an exceptional leaving group due to resonance stabilization and the electron-withdrawing inductive effect of the fluorine atom on the aromatic ring. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the methyl carbon via an SN​2 mechanism. This hydrolysis yields 3-fluorobenzenesulfonic acid and methanol 1. The generation of the highly acidic sulfonic acid byproduct can further autocatalyze the degradation process if not immediately sequestered 2.

Q: How do temperature and pH influence the degradation kinetics? A: The hydrolysis of sulfonate esters is highly dependent on the reaction environment. In neutral water at room temperature, degradation is slow but continuous. However, introducing alkaline conditions (high pH) drastically accelerates the reaction because the hydroxide ion ( OH− ) is a vastly superior nucleophile compared to neutral water 3. Conversely, lowering the temperature exponentially decreases the reaction rate by depriving the system of the thermal energy required to overcome the activation energy ( Ea​ ) barrier for the SN​2 transition state 4.

Quantitative Hydrolysis Kinetics

The following table summarizes the kinetic behavior of methyl benzenesulfonate derivatives under various environmental conditions, providing a baseline for expected shelf-life.

Environmental ConditionObserved Hydrolysis Rate / ImpactMechanistic Causality
25°C, Neutral Water ~0.3% degradation per daySpontaneous SN​2 attack by H2​O ; slow baseline solvolysis 1.
70°C, Trace Moisture 0.3% - 1.0% conversion in 24hThermal energy overcomes the Ea​ barrier, accelerating nucleophilic attack [[2]]().
Alkaline pH (>8.0) Rapid cleavage (minutes to hours) OH− acts as a strong nucleophile, driving rapid ester cleavage 3.
-20°C, Argon Atmosphere Negligible (<0.1% over 12 months)Kinetic freezing of the transition state and total exclusion of nucleophiles [[5]]().

Part 2: Troubleshooting Guide

Q: My stored batch of Methyl 3-fluorobenzenesulfonate has turned slightly cloudy, and the pH of an aqueous wash is highly acidic. What happened? A: The cloudiness and acidic pH are classic macroscopic indicators of advanced hydrolysis. The ester has reacted with ingress moisture to form 3-fluorobenzenesulfonic acid (which drops the pH) and methanol. Because the sulfonic acid is highly polar and the parent ester is relatively non-polar, the mixture can phase-separate or become turbid. You must immediately purify the batch before further use to prevent the acid from interfering with your downstream methylation reactions 6.

Q: Can I store this reagent in a standard laboratory refrigerator (4°C)? A: It is highly discouraged unless the container is hermetically sealed and backfilled with an inert gas. Standard refrigerators have high internal humidity. If the seal is compromised, moisture will condense inside the cold vial, rapidly initiating hydrolysis despite the lower temperature. Storage at -20°C under Argon is the industry standard 5.

Part 3: Experimental Workflows & Validation

To ensure the integrity of your reagents, follow these self-validating protocols. The workflow logic is mapped out in the diagram below.

StorageWorkflow Start Synthesized / Received Methyl 3-fluorobenzenesulfonate QC Initial QC (1H NMR / GC-MS) Start->QC Dry Drying Step (Add 3Å Molecular Sieves) QC->Dry Aliquot Aliquoting (Glovebox / Argon Stream) Dry->Aliquot Seal Sealing (PTFE-lined caps + Parafilm) Aliquot->Seal Store Long-Term Storage (-20°C, Desiccator) Seal->Store Degraded Degradation Detected? (Drop in pH / Cloudiness) Store->Degraded Degraded->Store No Purify Rescue Purification (Aqueous Wash / Extraction) Degraded->Purify Yes Purify->QC Re-evaluate

Workflow for the handling, storage, and quality control of Methyl 3-fluorobenzenesulfonate.

Protocol 1: Rigorous Long-Term Storage Workflow

This protocol establishes an environment that eliminates nucleophiles (water) and minimizes kinetic energy.

  • Preparation: Dry all storage vials in an oven at 120°C for at least 4 hours. Cool them strictly under a stream of Argon.

  • Moisture Sequestration: Add activated 3Å molecular sieves (approx. 10-20% w/v) directly to the neat Methyl 3-fluorobenzenesulfonate.

    • Causality: 3Å sieves physically trap water molecules (kinetic diameter ~2.8Å) but exclude the much larger sulfonate ester, preventing the initiation of hydrolysis without chemically altering the reagent.

  • Inert Atmosphere Aliquoting: Transfer the liquid into amber glass vials using Schlenk techniques or within a nitrogen/argon glovebox.

    • Causality: Amber glass prevents photo-induced radical degradation. Argon (heavier than air) displaces atmospheric moisture, blanketing the reactive methyl group 5.

  • Sealing: Cap with PTFE-lined caps. Wrap the exterior seal tightly with Parafilm.

  • Temperature Control: Store the aliquots at -20°C in a secondary desiccator.

    • System Validation: Weigh the sealed vial before storage. A change in mass over time indicates a compromised seal allowing moisture ingress.

Protocol 2: Rescue Purification of Hydrolyzed Batches

If your batch has degraded, it contains 3-fluorobenzenesulfonic acid and methanol. This protocol leverages liquid-liquid extraction to rescue the unreacted ester.

  • Dilution: Dissolve the degraded ester in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether) at a ratio of 1:10 (v/v).

  • Aqueous Washing: Wash the organic layer with a cold, dilute aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) (5% w/v) in a separatory funnel.

    • Causality: The sulfonic acid byproduct is highly acidic. The bicarbonate neutralizes the acid, converting it into a water-soluble sodium salt, driving it entirely into the aqueous phase 6.

    • System Validation: Check the pH of the aqueous waste layer. It should be mildly basic (~pH 8). If it is acidic, repeat the wash step until the aqueous layer remains basic, confirming all sulfonic acid has been removed.

  • Phase Separation & Drying: Isolate the organic layer and dry it over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter out the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator). Keep the water bath temperature strictly below 30°C to prevent thermally induced degradation during concentration.

  • Final Validation: Run a 1H NMR of the rescued product. The disappearance of the broad acidic proton peak (~10-11 ppm) and the methanol methyl peak (~3.4 ppm) confirms a successful rescue.

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for Methyl 3-fluorobenzenesulfonate Substitutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving Methyl 3-fluorobenzenesulfonate. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving Methyl 3-fluorobenzenesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is analyzed from the perspective of solvent-reagent interaction, providing clear, actionable solutions.

Q1: My reaction is extremely slow or shows no conversion to the desired product. What's the likely cause and how do I fix it?

A1: Low reactivity is a classic SNAr problem, often rooted in poor nucleophile activation or inadequate stabilization of the reaction intermediate. The solvent is the primary lever to address this.

Primary Cause: Inappropriate Solvent Class

The most common mistake is using a solvent that suppresses nucleophilicity. The reaction proceeds via a bimolecular addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] Both the initial nucleophilic attack and the stability of this complex are highly sensitive to the solvent environment.[1][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain acidic protons (O-H, N-H) that can form strong hydrogen bonds with anionic or electron-rich nucleophiles. This "solvent cage" drastically reduces the nucleophile's energy and, consequently, its reactivity, leading to slow or stalled reactions.[5][6][7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity needed to stabilize the charged Meisenheimer complex. The high-energy intermediate is not sufficiently solvated, leading to a high activation barrier and a very slow reaction rate.[8]

Solution: Switch to a Polar Aprotic Solvent

Polar aprotic solvents are the gold standard for SNAr reactions because they solve both problems simultaneously.[5][9]

  • They enhance nucleophilicity: Solvents like DMSO, DMF, and acetonitrile possess strong dipoles but lack acidic protons.[7][9] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of a salt but leave the nucleophile "naked" and highly reactive.[5] This can lead to rate increases of several orders of magnitude compared to protic solvents.[6]

  • They stabilize the intermediate: Their high polarity is ideal for stabilizing the charge-delocalized Meisenheimer complex, lowering the overall activation energy of the reaction.[4][10]

Troubleshooting Workflow for Low Yield

A Low / No Yield Observed B Identify Solvent Class A->B C Polar Protic (e.g., MeOH, H₂O) B->C Protic D Nonpolar (e.g., Toluene) B->D Nonpolar E Polar Aprotic (e.g., DMF, DMSO) B->E Aprotic F Action: Switch to anhydrous Polar Aprotic Solvent (DMF, DMSO, NMP) C->F D->F G Reaction proceeds? E->G F->G H Yes: Optimize concentration & temperature G->H Yes I No: Investigate other factors (nucleophile strength, leaving group, temperature) G->I No G cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Leaving Group Departure (Fast) Reactants Aryl-SO₃Me + Nu⁻ TS1 Transition State 1 (Charge Development) Reactants->TS1 Slow Intermediate Meisenheimer Complex (Stabilized by Polar Solvent) TS1->Intermediate TS2 Transition State 2 (Aromaticity Restored) Intermediate->TS2 Products Aryl-Nu + MeSO₃⁻ TS2->Products Fast

Caption: The two-step addition-elimination mechanism of SNAr.

Q5: I need to perform a substitution with a fluoride ion (e.g., from KF or CsF). Are there special solvent considerations?

A5: Yes, fluoride is a notoriously difficult nucleophile due to its high charge density and strong solvation in protic solvents. For fluorination reactions, the choice of a polar aprotic solvent is absolutely critical.

  • Enhanced Nucleophilicity: In solvents like DMSO or DMF, fluoride becomes a much more potent nucleophile.

  • Solubility: To improve the solubility of fluoride salts like KF, the use of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt) is highly recommended. The catalyst complexes the cation (K⁺), and the more lipophilic complex dissolves better in the organic solvent, liberating a highly reactive, unsolvated fluoride anion.

Experimental Protocols

General Protocol: Amination of Methyl 3-fluorobenzenesulfonate

This protocol provides a robust starting point for the substitution reaction with a generic primary or secondary amine nucleophile.

Materials:

  • Methyl 3-fluorobenzenesulfonate (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.1-0.5 M.

  • Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Reactant Addition: Add a solution of Methyl 3-fluorobenzenesulfonate (1.0 eq) in a small amount of anhydrous DMF dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the final product.

References

  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Campodónico, P. R., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. Retrieved March 24, 2026, from [Link]

  • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, ACS Publications. Retrieved March 24, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Al-Rawi, N. S., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved March 24, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). KoreaScience. Retrieved March 24, 2026, from [Link]

  • Campodónico, P. R. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Retrieved March 24, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. Retrieved March 24, 2026, from [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. Retrieved March 24, 2026, from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. Retrieved March 24, 2026, from [Link]

  • Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. Retrieved March 24, 2026, from [Link]

  • Liu, Y., et al. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Caron, S., et al. (2002). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses Procedure. Retrieved March 24, 2026, from [Link]

  • SNAr Solvents and Reagents. (2026). WordPress. Retrieved March 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Optimization of the reaction conditions by using different solvents. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: Methyl 3-fluorobenzenesulfonate vs. methyl iodide

Comparative Reactivity Guide: Methyl 3-Fluorobenzenesulfonate vs. Methyl Iodide in Alkylation Workflows As a Senior Application Scientist, I frequently observe that selecting the optimal methylating agent is treated as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl 3-Fluorobenzenesulfonate vs. Methyl Iodide in Alkylation Workflows

As a Senior Application Scientist, I frequently observe that selecting the optimal methylating agent is treated as a matter of convenience rather than a calculated chemical decision. However, in advanced synthesis and drug development, the choice of electrophile dictates not only the yield but the safety and scalability of the entire workflow.

This guide provides an objective, data-driven comparison between the classic alkyl halide, Methyl Iodide (MeI) , and the high-performance sulfonate ester, Methyl 3-fluorobenzenesulfonate (Me3FBS) . By understanding the causality behind their reactivity, you can design self-validating experimental systems that maximize efficiency and minimize benchtop hazards.

Mechanistic Causality: Hard vs. Soft Electrophilicity

The fundamental divergence in reactivity between MeI and Me3FBS is governed by the Hard and Soft Acids and Bases (HSAB) theory and the thermodynamics of their respective leaving groups.

  • Methyl Iodide (MeI): MeI is the quintessential "soft" electrophile. The large, highly polarizable iodine atom facilitates excellent orbital overlap with soft nucleophiles (e.g., thiols, phosphines, and transition metals), driving rapid SN​2 kinetics through orbital control . However, its high volatility (bp 42 °C) and propensity for side reactions can severely limit its utility when paired with sluggish, hard nucleophiles .

  • Methyl 3-fluorobenzenesulfonate (Me3FBS): Sulfonate esters act as "hard" electrophiles, making them exceptionally reactive toward hard nucleophiles like amines and alcohols via charge-controlled transition states . The addition of a 3-fluoro substituent on the benzenesulfonate ring introduces a strong inductive electron-withdrawing effect (Hammett σm​=+0.34 ). This delocalizes the negative charge on the leaving group, significantly lowering its pKa compared to standard tosylates and accelerating the SN​2 pathway .

HSAB_Reactivity Nuc Nucleophile Pool SoftNuc Soft (S, P, C-) Nuc->SoftNuc HardNuc Hard (O, N) Nuc->HardNuc MeI Methyl Iodide (Soft Electrophile) SoftNuc->MeI Orbital Control MeFBS Methyl 3-fluorobenzenesulfonate (Hard Electrophile) HardNuc->MeFBS Charge Control Product1 Rapid S- / P- Methylation MeI->Product1 Product2 Rapid O- / N- Methylation MeFBS->Product2

Caption: HSAB-driven pathway selection for methylation reactions based on nucleophile character.

Quantitative Data & Performance Metrics

To objectively evaluate these reagents, we must cross-examine their physical properties and kinetic profiles. MeI suffers from a high equivalent weight and extreme volatility, posing significant inhalation hazards. Me3FBS, while still a potent alkylator, offers a much higher boiling point, drastically reducing vapor pressure risks during handling.

Property / MetricMethyl Iodide (MeI)Methyl 3-fluorobenzenesulfonate (Me3FBS)
Molecular Weight 141.94 g/mol 190.19 g/mol
Boiling Point 42 °C (Highly Volatile)>150 °C (Non-volatile at RT)
Electrophile Character SoftHard
Leaving Group pKa -10 (HI)~ -3.5 (3-F-PhSO3H)
Optimal Nucleophiles Thiols, Phosphines, EnolatesAmines, Alcohols, Deactivated Anilines
Primary Hazard High volatility, Carcinogen suspectSkin/Eye irritant, Alkylating agent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual or chromatographic cues, the operator can confirm mechanistic progression in real-time and ensure safe quenching of reactive intermediates.

Protocol A: N-Methylation of a Deactivated Amine using Me3FBS

Causality: Deactivated amines (e.g., electron-poor anilines) are sluggish nucleophiles that often fail to react efficiently with MeI . Me3FBS provides the necessary hard electrophilicity to drive the reaction to completion without requiring harsh heating.

  • Preparation: In an oven-dried Schlenk flask under N2​ , dissolve the deactivated amine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add K2​CO3​ (2.0 equiv). Validation Check: The heterogeneous mixture should remain easily stirrable. A mild base like K2​CO3​ is chosen over NaH to prevent over-alkylation of the resulting secondary amine.

  • Electrophile Addition: Dropwise add Me3FBS (1.2 equiv) at 0 °C to control the initial exotherm.

  • Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Validation Check: TLC (Hexanes/EtOAc) should show the complete consumption of the starting material and the emergence of a higher Rf​ spot (the methylated amine).

  • Quench & Workup: Add water to quench the reaction. Causality: This step is critical as it hydrolyzes any unreacted Me3FBS into the water-soluble 3-fluorobenzenesulfonate anion and methanol, completely removing the alkylation hazard from the organic phase. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: S-Methylation of a Thiol using Methyl Iodide

Causality: Thiols are highly polarizable and react rapidly with MeI via orbital-controlled SN​2 pathways. The volatility of MeI is leveraged here as a distinct advantage, allowing for the easy removal of excess reagent without complex aqueous workups.

  • Preparation: Dissolve the thiol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Base Addition: Add Triethylamine ( Et3​N , 1.1 equiv).

  • Electrophile Addition: Add MeI (1.1 equiv) via syringe. Caution: Perform in a well-ventilated fume hood due to MeI volatility.

  • Reaction: Stir at room temperature for 1 hour. Validation Check: The rapid formation of a dense white precipitate ( Et3​N⋅HI ) serves as a visual confirmation of nucleophilic displacement of the iodide.

  • Workup: Evaporate the solvent and excess MeI directly under reduced pressure (rotary evaporator placed in a fume hood). Partition the residue between CH2​Cl2​ and water to dissolve and remove the amine salt, then dry and concentrate the organic layer.

Workflow Start Select Methylation Protocol CheckNuc Analyze Nucleophile Start->CheckNuc Soft Thiol / Phosphine CheckNuc->Soft Hard Amine / Alcohol CheckNuc->Hard MeI Use MeI (Volatile, Soft) Soft->MeI MeFBS Use Me3FBS (Non-volatile, Hard) Hard->MeFBS Workup1 Evaporate Excess MeI Filter Salts MeI->Workup1 1h, RT Workup2 Aqueous Quench Hydrolyze Excess Me3FBS MeFBS->Workup2 4h, RT

Caption: Decision tree for selecting and executing methylation workflows based on nucleophile type.

References

  • Title: Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Analysing the Reactivity and Mechanisms of Artificial Substrates for Biological Catalysts Source: White Rose eTheses Online URL: [Link]

  • Title: Iodomethane Source: Wikipedia URL: [Link]

  • Title: Relative Reactivities of Methyl Iodide and Methyl Tosylate with Transition-Metal Nucleophiles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Methylations with methanol via bioinspired catalytic C–O bond cleavage Source: Nature Communications URL: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Methyl 3-fluorobenzenesulfonate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 3-fluorobenzenesulfonate (M3FS) is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component in a drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-fluorobenzenesulfonate (M3FS) is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component in a drug manufacturing process, its purity is not merely a quality metric but a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API.

Sulfonate esters, as a class, are recognized for their potential to be genotoxic.[1] Therefore, a highly sensitive and thoroughly validated analytical method is required to ensure that M3FS meets stringent purity specifications. This guide provides an in-depth comparison of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method against a conventional High-Performance Liquid Chromatography (HPLC) approach for the purity analysis of M3FS. The validation of this method is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, ensuring its suitability for its intended purpose.[2][3][4][5]

The Analytical Challenge: Choosing the Right Method

The primary goal is to develop and validate a stability-indicating HPLC method capable of separating M3FS from its potential process-related impurities and degradation products. We will compare two distinct reversed-phase HPLC methods:

  • Method A (Proposed UHPLC Method): A modern approach utilizing a sub-2 µm particle size column to achieve faster analysis times and superior separation efficiency.

  • Method B (Conventional HPLC Method): A traditional approach using a standard 5 µm particle size column, representing a more conventional but potentially less efficient method.

This guide will walk through each validation parameter, presenting the experimental protocol, comparative data, and the scientific rationale behind the chosen procedures.

The Framework for Trust: Method Validation Workflow

Method validation is a systematic process that demonstrates an analytical procedure is reliable, reproducible, and fit for its intended purpose.[4] The relationship between validation parameters is hierarchical; fundamental attributes like specificity and system suitability form the foundation upon which performance characteristics such as linearity, accuracy, and precision are built.

G cluster_0 Foundational Parameters cluster_1 Quantitative Performance cluster_2 Sensitivity & Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Ensures correct analyte is measured SystemSuitability System Suitability SystemSuitability->Linearity Confirms system is fit for analysis Accuracy Accuracy (Recovery) SystemSuitability->Accuracy Confirms system is fit for analysis Precision Precision (Repeatability & Intermediate) SystemSuitability->Precision Confirms system is fit for analysis LOD_LOQ LOD & LOQ SystemSuitability->LOD_LOQ Confirms system is fit for analysis Robustness Robustness SystemSuitability->Robustness Confirms system is fit for analysis Linearity->Accuracy Defines range for accuracy test Linearity->Precision Accuracy->Robustness Establishes baseline for robustness checks Precision->Robustness LOD_LOQ->Linearity Confirms linearity at low end

Caption: Interconnectivity of HPLC method validation parameters.

Chromatographic Conditions: A Head-to-Head Comparison

The fundamental difference between the two methods lies in the column technology and resulting operational parameters.

ParameterMethod A: Proposed UHPLCMethod B: Conventional HPLC
Column C18, 100 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 5 min20% B to 80% B in 15 min
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C35°C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 2 µL10 µL
Run Time 7 minutes20 minutes

Validation Parameter Deep Dive: Protocol & Comparative Results

The validation was performed following the ICH Q2(R1) guidelines.[2][5]

Specificity (Selectivity)

Causality & Rationale: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. A lack of specificity can be compensated for by using multiple analytical procedures.[4][6] For a purity assay, this is the most critical parameter. We evaluated this by subjecting a sample of M3FS to forced degradation under acidic, basic, oxidative, and thermal stress conditions.

Experimental Protocol:

  • Prepare solutions of M3FS at 1 mg/mL.

  • Acid Stress: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Stress: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid drug substance at 105°C for 48 hours.

  • Neutralize the acid and base-stressed samples.

  • Inject the unstressed and all stressed samples, along with a blank (diluent), into the HPLC system.

  • Assess the chromatograms for peak purity of the M3FS peak using a photodiode array (PDA) detector and ensure baseline resolution from all degradation products.

Comparative Results:

ConditionMethod A (UHPLC)Method B (HPLC)
Unstressed Sample M3FS peak pure, no interferenceM3FS peak pure, no interference
Acid Degradation >5% degradation. All peaks resolved (R > 2.0).>5% degradation. One minor peak co-elutes (R < 1.5).
Base Degradation >15% degradation. All peaks resolved (R > 2.5).>15% degradation. All peaks resolved (R > 1.8).
Oxidative Degradation >10% degradation. All peaks resolved (R > 3.0).>10% degradation. All peaks resolved (R > 2.0).
Thermal Degradation <2% degradation. No new peaks observed.<2% degradation. No new peaks observed.

Analysis: Method A demonstrates superior resolving power, particularly under acid stress conditions, providing confidence that all potential impurities can be accurately quantified. The peak purity analysis confirmed the main peak was spectrally homogeneous in all cases for Method A.

Linearity and Range

Causality & Rationale: Linearity establishes the relationship between the concentration of an analyte and the analytical signal. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of M3FS reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Results:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150As defined
Correlation Coeff. (r²) 0.99980.9991≥ 0.999
Y-intercept Minimal, passes near originMinimal, passes near originClose to zero

Analysis: Both methods exhibit excellent linearity. However, the slightly higher correlation coefficient for Method A suggests a tighter fit of the data points to the regression line, indicating superior consistency across the defined range.

Accuracy (as Recovery)

Causality & Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of analyte is spiked into a sample matrix. This confirms that the method is free from significant systematic error.

Experimental Protocol:

  • Prepare a bulk solution of a known M3FS sample.

  • Spike the solution with the M3FS reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Comparative Results:

Spiked LevelMethod A (UHPLC) - Mean % RecoveryMethod B (HPLC) - Mean % RecoveryAcceptance Criteria
80% 100.5%99.8%98.0% - 102.0%
100% 99.7%101.2%98.0% - 102.0%
120% 101.1%101.5%98.0% - 102.0%
Overall Mean 100.4%100.8%98.0% - 102.0%

Analysis: Both methods demonstrate acceptable accuracy, with recovery values well within the standard acceptance criteria. This indicates that neither method suffers from significant bias in the quantitation of M3FS.

Precision

Causality & Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of M3FS at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Comparative Results:

ParameterMethod A (UHPLC) - %RSDMethod B (HPLC) - %RSDAcceptance Criteria
Repeatability (n=6) 0.45%0.85%≤ 2.0%
Intermediate Precision (n=6) 0.68%1.22%≤ 2.0%

Analysis: Method A is significantly more precise than Method B. The lower %RSD values are a direct result of the higher efficiency and peak symmetry achieved with UHPLC technology, leading to more consistent integration and less variability in results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality & Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for a purity method, as they define the sensitivity for detecting and quantifying trace impurities.

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically established at an S/N of 3:1.

    • LOQ is typically established at an S/N of 10:1.

  • Inject solutions of decreasing concentration to experimentally determine the concentrations that correspond to these S/N ratios.

  • Confirm the LOQ by injecting six replicate samples at the determined LOQ concentration and ensuring the precision (%RSD) meets acceptance criteria (e.g., ≤ 10%).

Comparative Results:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
LOD (µg/mL) 0.015 (S/N = 3.3)0.050 (S/N = 3.1)Report
LOQ (µg/mL) 0.050 (S/N = 10.5)0.150 (S/N = 10.2)Report
Precision at LOQ (%RSD) 4.5%7.8%≤ 10%

Analysis: Method A is approximately three times more sensitive than Method B. This enhanced sensitivity is crucial for detecting and accurately quantifying potentially genotoxic impurities that may be present at very low levels.

Robustness

Causality & Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage and its suitability for transfer to other laboratories.

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample of M3FS.

  • Analyze the samples while making small, deliberate changes to key method parameters, one at a time.

  • Monitor system suitability parameters (e.g., tailing factor, plate count) and the assay result.

Comparative Results:

Parameter VariedMethod A (UHPLC) - % Change in AssayMethod B (HPLC) - % Change in AssayAcceptance Criteria
Flow Rate (±10%) < 1.0%< 1.5%System suitability passes
Column Temp (±2°C) < 0.5%< 1.0%System suitability passes
Mobile Phase pH (±0.2) < 0.8%< 1.8%System suitability passes

Analysis: Both methods are robust. However, Method A shows less variation in assay results when parameters are intentionally altered, indicating it is less susceptible to minor environmental or operational fluctuations.

Workflow Visualization: The Validation Process

The sequence of validation experiments is a logical progression, starting with method development and system suitability checks, and moving through the core performance characteristics to final robustness testing.

G Dev Method Development & Optimization SST System Suitability (SST) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Confirm system is ready Lin Linearity & Range Spec->Lin LOD LOD & LOQ Spec->LOD Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Final Final Validated Method Acc->Final Rob Robustness Prec->Rob Establish baseline LOD->Final Rob->Final

Caption: Step-by-step workflow for HPLC method validation.

Comparative Summary and Conclusion

This guide has rigorously compared a modern UHPLC method against a conventional HPLC method for the purity analysis of Methyl 3-fluorobenzenesulfonate. The validation data, summarized below, clearly indicates the superiority of the UHPLC approach.

Validation ParameterMethod A (Proposed UHPLC)Method B (Conventional HPLC)Verdict
Run Time 7 minutes 20 minutesMethod A is ~3x faster
Specificity Excellent Resolution (R > 2.0) Minor Co-elutionMethod A is superior
Linearity (r²) 0.9998 0.9991Method A is superior
Precision (%RSD) < 0.7% < 1.3%Method A is superior
LOQ (µg/mL) 0.050 0.150Method A is 3x more sensitive
Robustness Highly Robust RobustMethod A is more resilient

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link][7]

  • ICH Harmonised Tripartite Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][4]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link][8]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link][9]

  • Method for determining sulfonate genotoxic impurity by using HPLC. Google Patents (CN105092754A). Available at: [1]

Sources

Validation

Validating the electrophilicity of Methyl 3-fluorobenzenesulfonate in kinetic studies

Kinetic Validation and Comparative Analysis of Methyl 3-fluorobenzenesulfonate as an Electrophilic Methylating Agent In advanced organic synthesis and drug development, the precise installation of methyl groups requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Validation and Comparative Analysis of Methyl 3-fluorobenzenesulfonate as an Electrophilic Methylating Agent

In advanced organic synthesis and drug development, the precise installation of methyl groups requires a delicate balance between reactivity and stability. While methyl iodide (MeI) and methyl trifluoromethanesulfonate (MeOTf) represent the two extremes of the electrophilicity spectrum, they often fall short in complex late-stage functionalizations due to poor reactivity or uncontrollable side reactions, respectively.

Methyl 3-fluorobenzenesulfonate emerges as a highly tunable, intermediate-to-high reactivity electrophile. This guide objectively compares its kinetic performance against standard alternatives and provides a self-validating experimental protocol for quantifying its electrophilicity using Mayr’s linear free energy relationship[1].

Mechanistic Rationale: The 3-Fluoro Advantage

To understand the performance of Methyl 3-fluorobenzenesulfonate, we must examine the causality behind its molecular design. In an SN​2 methylation, the reaction rate is fundamentally dictated by the nucleofugality (leaving group ability) of the sulfonate[2].

When comparing benzenesulfonates, the electronic nature of the aromatic ring directly impacts the transition state. The introduction of a highly electronegative fluorine atom at the meta position exerts a powerful inductive electron-withdrawing effect ( −I effect). During the SN​2 transition state, this −I effect stabilizes the developing negative charge on the departing sulfonate oxygen, significantly lowering the activation energy barrier. Unlike para-substituents, where resonance effects ( +R ) can sometimes counteract inductive withdrawal, meta-fluoro substitution purely withdraws electron density. This ensures a predictable, robust enhancement in electrophilicity over standard methyl p-toluenesulfonate (MeOTs), without crossing into the extreme, moisture-sensitive volatility of a triflate group.

SN2Mechanism Nu Nucleophile (e.g., DMAP) TS Transition State [Nu ··· CH3 ··· OSO2Ar]‡ Nu->TS Nucleophilic Attack E Methyl 3-fluorobenzenesulfonate (Electrophile) E->TS C-O Bond Cleavage Prod Methylated Product (Nu-CH3+) TS->Prod Bond Formation LG Leaving Group (3-F-C6H4SO3-) TS->LG Departure

Figure 1: SN2 mechanistic pathway highlighting the departure of the 3-fluorobenzenesulfonate leaving group.

Comparative Electrophilicity: A Kinetic Perspective

To objectively rank these methylating agents, we apply the Mayr electrophilicity scale, which utilizes the equation logk=sN​(N+E) [3]. Here, k is the second-order rate constant, N and sN​ are nucleophile-specific parameters, and E is the intrinsic electrophilicity parameter of the methylating agent[4].

The table below summarizes the comparative kinetic and operational profiles of common methylating agents.

Methylating AgentRelative Electrophilicity ( E )Leaving Group pKa​ (Conjugate Acid)Operational StabilityPrimary Synthetic Application
Methyl Iodide (MeI) Low (Soft Electrophile)-10.4High, but highly volatileStandard alkylations of soft nucleophiles (e.g., thiolates, enolates).
Methyl p-Toluenesulfonate (MeOTs) Moderate-2.8Very High (Bench stable)Alkylation of moderate nucleophiles where MeI fails; bulk manufacturing.
Methyl 3-fluorobenzenesulfonate High-Moderate ~ -4.0 High (Stable liquid) Late-stage functionalization of sterically hindered or deactivated amines.
Methyl Triflate (MeOTf) Extremely High-14.0Low (Moisture sensitive)Methylation of highly deactivated heteroatoms; requires strict inert conditions.

Data synthesis based on general nucleofugality trends and Mayr kinetic parameters for methyl arenesulfonates[1],[2].

Experimental Protocol: Self-Validating Kinetic Workflow

To rigorously validate the electrophilicity of Methyl 3-fluorobenzenesulfonate in your own laboratory, you must determine its second-order rate constant ( k2​ ) against a reference nucleophile (e.g., 4-dimethylaminopyridine, DMAP) using UV-Vis stopped-flow spectroscopy.

This protocol is designed as a self-validating system : it contains internal mathematical checks to ensure the data is purely representative of the SN​2 mechanism and free from solvent-induced artifacts.

Step 1: Establish Pseudo-First-Order Conditions
  • Procedure: Prepare a stock solution of DMAP ( 1.0×10−4 M) in anhydrous acetonitrile. Prepare varying concentrations of Methyl 3-fluorobenzenesulfonate ranging from 2.0×10−3 M to 1.0×10−2 M.

  • Causality: By maintaining the electrophile concentration at least 20-fold higher than the nucleophile ( [E]≫[Nu] ), the concentration of the electrophile remains effectively constant throughout the reaction. This simplifies the complex bimolecular rate law into a pseudo-first-order rate law ( Rate=kobs​[Nu] ). This choice eliminates mathematical drift caused by the simultaneous depletion of both reagents.

Step 2: UV-Vis Kinetic Monitoring
  • Procedure: Inject equal volumes of the DMAP and electrophile solutions into a stopped-flow UV-Vis spectrophotometer at 20 °C. Monitor the exponential decay of the DMAP absorbance peak (typically around 280 nm) over time.

Step 3: Data Extraction and Self-Validation Check
  • Procedure: Fit the absorbance decay curve to the first-order exponential function At​=A∞​+(A0​−A∞​)e−kobs​t to extract the pseudo-first-order rate constant ( kobs​ ) for each electrophile concentration.

  • Self-Validation: Plot the extracted kobs​ values (y-axis) against the corresponding concentrations of Methyl 3-fluorobenzenesulfonate (x-axis).

    • The Check: This plot must yield a straight line. The slope of this line is your true second-order rate constant ( k2​ ). Crucially, the line must pass through the origin (intercept 0) . If you observe a positive y-intercept, the system has failed validation: it indicates a competing background reaction (such as solvolysis or hydrolysis due to trace water in the acetonitrile), meaning the calculated E parameter will be artificially inflated.

Step 4: Calculation of the E Parameter
  • Procedure: Insert the validated k2​ value into the Mayr equation: logk2​=sN​(N+E) . Using the known N and sN​ parameters for DMAP in acetonitrile, solve for E . This provides a standardized, objective metric of the reagent's electrophilicity.

KineticWorkflow N1 1. Select Reference Nucleophile (Known N and s_N) N2 2. Establish Pseudo-First-Order Conditions [E] >> [Nu] N1->N2 N3 3. UV-Vis Kinetic Monitoring (Absorbance vs. Time) N2->N3 N4 4. Extract k_obs (Exponential Decay Fit) N3->N4 N5 5. Plot k_obs vs. [E] Slope = k_2 (Second-Order Rate) N4->N5 N6 6. Calculate E Parameter log k_2 = s_N(N + E) N5->N6

Figure 2: Kinetic validation workflow for determining the electrophilicity parameter (E).

Conclusion

Methyl 3-fluorobenzenesulfonate is a highly strategic reagent for drug development professionals seeking to bridge the reactivity gap between standard tosylates and hyper-reactive triflates. By understanding the inductive causality of the meta-fluoro substitution and utilizing self-validating kinetic protocols, researchers can predictably harness its enhanced electrophilicity for challenging late-stage methylations without sacrificing operational stability.

References

  • Mayr, H., et al. "How Constant Are Ritchie's 'Constant Selectivity Relationships'? A General Reactivity Scale for n-, π-, and σ-Nucleophiles." Journal of the American Chemical Society.
  • "What Makes A Good Nucleophile?" Master Organic Chemistry.
  • "Reactivity of electrophilic cyclopropanes." NIH.
  • "Are Electrophilicity and Electrofugality Related Concepts?" ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-fluorobenzenesulfonate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of highly reactive reagents is paramount. Methyl 3-fluorobenzenesulfonate is a potent electrophile widely utilized in organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of highly reactive reagents is paramount. Methyl 3-fluorobenzenesulfonate is a potent electrophile widely utilized in organic synthesis and drug development for targeted methylation. However, its efficacy as a methylating agent inherently makes it a severe alkylating hazard. Alkylating agents are highly genotoxic and mutagenic because they can readily methylate nucleobases in DNA.

To maintain a self-validating system of laboratory safety, you cannot simply dispose of unreacted methyl 3-fluorobenzenesulfonate into standard organic or aqueous waste streams. It must be chemically deactivated (quenched) into a non-toxic, non-electrophilic derivative prior to disposal.

Mechanistic Causality of the Quenching Strategy

The most effective, field-proven method for neutralizing alkylating agents is the use of a soft, highly polarizable nucleophile that rapidly outcompetes biological nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the methyl group of a benzenesulfonate ester acts as a "soft" electrophile.

While hydroxide ( OH− ) is a common neutralizing agent, it is a "hard" nucleophile. Reacting methyl 3-fluorobenzenesulfonate with aqueous sodium hydroxide leads to a relatively slow hydrolysis and can generate methanol, which poses its own flammability and toxicity risks.

Instead, Sodium Thiosulfate ( Na2​S2​O3​ ) is the industry standard[1]. The thiosulfate anion ( S2​O32−​ ) is an exceptionally strong "soft" nucleophile. It undergoes a rapid, irreversible SN​2 substitution at the methyl carbon, displacing the 3-fluorobenzenesulfonate leaving group to form an S-alkyl thiosulfate, commonly known as a Bunte salt[2]. Bunte salts are water-soluble, non-volatile, and lack alkylating properties, rendering the waste stream safe for standard institutional disposal.

Quantitative Comparison of Quenching Agents

To understand why thiosulfate is preferred over other common laboratory bases, consider the following operational parameters:

Quenching AgentNucleophilicity (for SN​2 )Primary ByproductOperational Safety ProfileRecommendation
10–20% Sodium Thiosulfate Very High (Soft)Bunte Salt (S-methyl thiosulfate)Excellent. Non-corrosive, odorless, highly efficient[3].Preferred Standard
1M Sodium Hydroxide Moderate (Hard)MethanolModerate. Corrosive, slower reaction kinetics for soft electrophiles.Secondary / Fallback
Ammonium Hydroxide HighMethylaminesPoor. Generates volatile, toxic, and highly odorous byproducts.Strictly Avoid

Standard Operating Procedure: Thiosulfate Quench Protocol

This protocol is designed as a self-validating system: the use of a vast molar excess of thiosulfate combined with prolonged biphasic stirring ensures complete consumption of the alkylating agent.

Required Personal Protective Equipment (PPE): Flame-resistant lab coat, heavy-duty nitrile gloves (double-gloved), and chemical splash goggles. All operations must be conducted inside a certified, properly functioning chemical fume hood.

Step 1: Preparation of the Quenching Solution

  • Weigh out 20 grams of Sodium Thiosulfate Pentahydrate ( Na2​S2​O3​⋅5H2​O ).

  • Dissolve the solid in 100 mL of deionized water to create a 20% (w/v) solution. Note: This provides a massive molar excess for typical residual laboratory scale waste (1-5 grams of alkylating agent).

Step 2: Operational Setup

  • Transfer the residual methyl 3-fluorobenzenesulfonate (or the reaction mixture containing it) into a round-bottom flask or Erlenmeyer flask that is at least three times the total anticipated volume.

  • Equip the flask with a large PTFE-coated magnetic stir bar. Place the flask on a magnetic stir plate inside the fume hood.

Step 3: Controlled Addition and Reaction

  • Optional Co-solvent: Because methyl 3-fluorobenzenesulfonate has low aqueous solubility, the quench will initially be biphasic. To accelerate the SN​2 kinetics by increasing mass transfer, add a small volume (e.g., 10-20% of the total volume) of a miscible co-solvent such as Tetrahydrofuran (THF) or Ethanol.

  • Begin stirring the waste mixture vigorously.

  • Using an addition funnel or a graduated cylinder, slowly add the 20% sodium thiosulfate solution to the waste.

  • Causality Check: The SN​2 reaction is exothermic. Slow addition prevents localized boiling or splattering. Monitor the temperature; if the flask becomes uncomfortably warm to the touch, pause the addition until it cools.

Step 4: Verification and Segregation

  • Once addition is complete, cap the flask loosely (to prevent pressure buildup) and allow the mixture to stir vigorously at room temperature for a minimum of 4 to 12 hours (overnight stirring is highly recommended for biphasic mixtures without a co-solvent)[2].

  • After the stirring period, the alkylating agent is fully converted to the benign Bunte salt.

  • Transfer the resulting solution to a designated, appropriately labeled waste container (e.g., "Aqueous Waste: Contains Sodium Thiosulfate, Bunte Salts, and trace THF").

  • Dispose of the container through your institution's Environmental Health and Safety (EH&S) department.

Quenching Workflow Visualization

G Start Identify Alkylating Waste (Methyl 3-fluorobenzenesulfonate) Hood Fume Hood Setup (Vigorous Magnetic Stirring) Start->Hood Prep Prepare 20% (w/v) Na2S2O3 (aq) Solution Mix Slow Addition of Thiosulfate (+ Optional THF Co-solvent) Prep->Mix Hood->Mix Time Stir for 4-12 Hours (Ensures Complete SN2 Conversion) Mix->Time Dispose Transfer to EH&S Aqueous Waste Stream Time->Dispose

Laboratory workflow for the safe thiosulfate quenching of electrophilic alkylating agents.

References

  • [1] Metabolic Engineering for Aromatic Amino Acids in Cyanobacteria. Purdue University e-Pubs. (Details the standard laboratory use of sodium thiosulfate to quench methylating agents like MMS). Available at:[Link]

  • [3] Transition-Metal-Mediated Chemo- and Stereoselective Total Synthesis of (−)-Galanthamine. The Journal of Organic Chemistry (ACS Publications). (Validates the operational use of sodium thiosulfate for quenching reactive electrophiles in complex synthesis). Available at:[Link]

  • [2] DNA damage checkpoint and recombinational repair differentially affect the replication stress tolerance of smc6 mutants. Molecular Biology of the Cell (MBoC). (Demonstrates the kinetic requirement and efficacy of 10% sodium thiosulfate in completely neutralizing the genotoxic effects of methyl methanesulfonate derivatives). Available at:[Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling Methyl 3-fluorobenzenesulfonate

This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 3-fluorobenzenesulfonate (CAS No. 1865148-58-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 3-fluorobenzenesulfonate (CAS No. 1865148-58-8). As a potent reagent, understanding its hazard profile is critical for establishing safe laboratory practices. This document synthesizes technical data and field-proven protocols to ensure the safety of all researchers, scientists, and drug development professionals.

Immediate Safety Briefing

Before handling Methyl 3-fluorobenzenesulfonate, familiarize yourself with its primary hazards and the mandatory personal protective equipment (PPE). This substance must be treated with extreme caution due to its severe corrosive and toxic properties.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) [1]Gloves: Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton®). Respiratory: Use in a certified chemical fume hood. Respirator may be required for spills or poor ventilation. Body: Chemical-resistant lab coat or apron.
Skin Corrosion (Category 1B) [1][2]Gloves: Heavy-duty, chemically resistant gloves. Face: Chemical splash goggles AND a full-face shield. Body: Impervious, long-sleeved gown or apron over a lab coat.
Skin Sensitization [1]Gloves: Strict adherence to glove protocol to prevent any skin contact. Change gloves immediately if contaminated.

In-Depth Hazard Assessment

Methyl 3-fluorobenzenesulfonate is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks.[1] The primary dangers stem from its classification as:

  • Acutely Toxic (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion (Category 1B): Causes severe skin burns and eye damage upon contact.[1][2][3] This is a critical consideration, as contact can lead to immediate and irreversible tissue damage.

  • Skin Sensitizer (Category 1): May cause an allergic skin reaction after repeated exposure.[1] Once sensitization occurs, even minute exposures can trigger a significant allergic response.

The causality behind these hazards lies in the chemical's reactivity. As a sulfonate ester, it can act as an alkylating agent, a class of compounds known for their ability to react with biological macromolecules, leading to cellular damage and toxicity.[4] Therefore, the core principle of all handling protocols is the complete prevention of physical contact and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Each component is selected to provide a robust barrier against the specific hazards identified. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for all personnel handling hazardous chemicals.[5][6][7]

Hand Protection

The single most critical piece of PPE is appropriate glove selection. Given the corrosive nature of Methyl 3-fluorobenzenesulfonate, not all standard laboratory gloves provide adequate protection.

  • Glove Material Selection: Standard thin nitrile or latex gloves are not recommended for primary protection due to the risk of rapid permeation and degradation.[8][9] The selection should be based on chemical compatibility data.

  • Recommended Practice: Double Gloving: Wear two pairs of gloves. The inner glove should be a standard nitrile exam glove, while the outer glove must be a material with high resistance to corrosive organic compounds.[4][10][11] This provides a failsafe if the outer glove is breached.

Glove MaterialProtection LevelRationale & Guidance
Butyl Rubber Excellent Provides superior resistance against corrosive acids, esters, and ketones. Recommended as the primary outer glove.[9]
Viton® Excellent Offers excellent resistance to a broad spectrum of chemicals, including aromatic compounds. A suitable, though often more expensive, alternative to Butyl rubber.[9]
Neoprene Good Offers good resistance and better dexterity than Butyl rubber. Can be considered for the outer glove if tasks require finer motor skills, but breakthrough times must be verified.[9]
Nitrile Fair to Poor Suitable as an inner glove only. Provides splash protection but should not be used for prolonged handling or immersion.[9][12][13] Change immediately upon any suspected contact.
Eye and Face Protection

Due to the severe eye damage risk, eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Must be worn at all times. These provide a seal around the eyes to protect against splashes and vapors.[6][14]

  • Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the neat material or concentrated solutions.[10][15] This provides a secondary barrier for the entire face.

Body Protection

Standard cotton lab coats do not offer sufficient protection from corrosive chemicals.

  • Chemical-Resistant Gown: A poly-coated or rubberized, long-sleeved gown that is shown to be impervious to chemicals is required.[10][16] It should have a solid front and knit or elastic cuffs to ensure a snug fit around the inner glove.

  • Closed-Toed Shoes: Shoes made of a non-porous material are mandatory. Shoe covers should be used if there is a significant risk of spills.

Respiratory Protection

All handling of Methyl 3-fluorobenzenesulfonate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[17]

  • Engineering Control: The chemical fume hood is the primary means of respiratory protection.[7]

  • Supplemental Respiratory Protection: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge is the minimum requirement in such situations.[18][19][20] All users of respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA (29 CFR 1910.134).[10]

Workflow & Procedural Guidance

A systematic workflow minimizes the risk of exposure. The following diagrams illustrate the mandatory procedures for preparing to work with and subsequently handling Methyl 3-fluorobenzenesulfonate.

PPE Donning (Donning) Protocol

G cluster_prep Preparation Area (Outside Lab) cluster_lab Laboratory Area A 1. Don Shoe Covers B 2. Don Inner Nitrile Gloves A->B C 3. Don Chemical-Resistant Gown B->C D 4. Don Chemical Splash Goggles C->D E 5. Don Face Shield D->E F 6. Don Outer Resistant Gloves (Cuff over gown sleeve) E->F G 7. Visually Inspect PPE Integrity F->G H 8. Proceed to Fume Hood G->H

Figure 1. Step-by-step PPE donning sequence.
Safe Handling Workflow

G A Verify Fume Hood is Operational B Gather All Materials A->B C Handle Reagent Within Fume Hood B->C D Keep Container Tightly Closed When Not in Use C->D E Clean Work Area After Use D->E F Segregate and Label Waste E->F

Figure 2. In-lab safe chemical handling workflow.

Emergency Response Plan

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination. This protocol is for minor spills (<100 mL) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[14][21]

  • Alert Personnel: Immediately notify others in the area and restrict access.[14][21]

  • Ensure PPE: If not already worn, don the full PPE ensemble described in Section 3, including respiratory protection if the spill is outside a fume hood.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or a chemical spill pillow. Work from the outside in to prevent the spill from spreading.[22][23]

  • Absorb the Liquid: Gently cover the spill with the absorbent material. Avoid splashing.[21][23]

  • Collect Residue: Once fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material.[14]

  • Package Waste: Place the absorbed material into a heavy-duty, labeled plastic bag or container.[22]

  • Decontaminate: Wipe the spill area with a damp paper towel. Place the used towel in the waste bag. Decontaminate all tools used in the cleanup.

  • Dispose: Seal and label the waste container as "Hazardous Waste: Methyl 3-fluorobenzenesulfonate Spill Debris." Arrange for pickup by your institution's EHS office.[14]

  • Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of all disposable items as hazardous waste. Wash hands thoroughly.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][24] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[25]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][26] Seek immediate medical attention.

Waste Disposal Plan

Improper disposal of Methyl 3-fluorobenzenesulfonate and associated contaminated materials can pose a significant environmental and safety risk. All waste must be treated as hazardous.[27][28]

Waste Segregation and Disposal Workflow

G cluster_waste Waste Generation Point (Fume Hood) cluster_storage Waste Accumulation Area A Generated Waste (e.g., used gloves, contaminated tips, excess reagent) B Is waste liquid or solid? A->B C Liquid Waste Container (Compatible, Labeled, Secondary Containment) B->C Liquid D Solid Waste Container (Labeled, Sealed Bag) B->D Solid E Store in Designated Hazardous Waste Area C->E D->E F Ensure Container is Closed and Labeled E->F G Arrange for EHS Pickup F->G

Figure 3. Decision workflow for chemical waste disposal.

Key Disposal Steps:

  • Segregation: Do not mix Methyl 3-fluorobenzenesulfonate waste with other waste streams.[29] Keep it in a dedicated, clearly labeled container.

  • Containers: Use containers made of compatible materials and ensure they have tightly fitting lids.[27][29] Store liquid waste containers in secondary containment to prevent spills.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 3-fluorobenzenesulfonate," and the associated hazards (Corrosive, Toxic).[30]

  • Contaminated Materials: All disposable items that come into contact with the chemical, including gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste.[17][30]

  • Empty Containers: "Empty" containers that held the neat reagent must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[29][31] After rinsing, the container can be disposed of according to institutional policy.

  • Professional Disposal: All generated waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[17][24][32] Never pour this chemical down the drain.[28]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville Environmental Health and Safety.[Link]

  • Laboratory General Chemical Minor Spill Clean Up Procedures. Stony Brook University Environmental Health & Safety.[Link]

  • Guide for Chemical Spill Response. Princeton University Environmental Health & Safety.[Link]

  • Spill procedure: Clean-up guidance. University of Bristol.[Link]

  • Safety Data Sheet(SDS). ESUN.[Link]

  • methyl 3-fluorobenzene-1-sulfonate — Chemical Substance Information. NextSDS.[Link]

  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach. Environmental Health Engineering and Management Journal.[Link]

  • methyl 3-(fluorosulfonyl)benzoate — Chemical Substance Information. NextSDS.[Link]

  • Chemical Waste Disposal Guidelines. Emory University Environmental Health and Safety Office.[Link]

  • Understanding Respirators With Organic Vapor Cartridges. PK Safety Supply.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC.[Link]

  • OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.[Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.[Link]

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